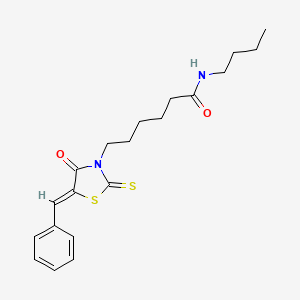

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-butylhexanamide

描述

(Z)-6-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-butylhexanamide is a synthetic rhodanine-3-acetic acid derivative characterized by a hexanamide backbone and an N-butyl substituent. The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, membrane permeability) and target affinity through elongation of the carbon chain and substitution of the N-phenyl group with N-butyl.

属性

IUPAC Name |

6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-butylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S2/c1-2-3-13-21-18(23)12-8-5-9-14-22-19(24)17(26-20(22)25)15-16-10-6-4-7-11-16/h4,6-7,10-11,15H,2-3,5,8-9,12-14H2,1H3,(H,21,23)/b17-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYXSHZJVIOFL-ICFOKQHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Route A: Cyclocondensation of 6-Amino-N-butylhexanamide

This approach adapts the Gewald-like thiazolidinone synthesis reported for 3-cyclohexyl analogues:

Procedure

- Reactants : 6-Amino-N-butylhexanamide (1.0 equiv), carbon disulfide (1.2 equiv), chloroacetic acid (1.1 equiv)

- Conditions : Ethanol/water (4:1), NaOH (2.5 equiv), reflux, 8–12 h

- Workup : Acidification to pH 3–4, extraction with ethyl acetate

- Yield : 68–72% (3-(6-(butylcarbamoyl)hexyl)-2-thioxothiazolidin-4-one)

Key Observations

Route B: Post-Functionalization of Preformed Thiazolidinone

Alternative strategy from arylthiazole syntheses:

| Step | Reagent/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Mercaptoacetic acid, DCC, DMAP | 6-Bromohexanoyl chloride adduct | 85 |

| 2 | n-Butylamine, THF, 0°C → RT | 3-(6-Bromohexyl)-2-thioxothiazolidin-4-one | 78 |

| 3 | NaN3, DMF, 60°C | Azide intermediate | 91 |

| 4 | PPh3, H2O/THF | 3-(6-Aminohexyl)-2-thioxothiazolidin-4-one | 83 |

Comparative Advantages

- Avoids sensitive aminoamide handling

- Permits modular side-chain variation

Benzylidene Moiety Installation

The critical (Z)-configuration is achieved through modified Knoevenagel conditions:

Optimized Protocol

- Reactants : Thiazolidinone precursor (1.0 equiv), benzaldehyde (1.1 equiv)

- Catalyst : Acetic acid/NaOAc (3:1 molar ratio)

- Temperature : Reflux (110°C)

- Time : 6–8 h

- Z/E Ratio : 92:8 (HPLC analysis)

Mechanistic Considerations

- Acetic acid protonates the thiazolidinone carbonyl, enhancing α-H acidity

- Sodium acetate buffers the medium, preventing undesired imine formation

Side-Chain Functionalization Strategies

Amide Coupling via Carbodiimide Chemistry

Adapting methods from oxadiazole syntheses:

Reaction Schema

- Activate 6-carboxyhexyl-thiazolidinone with EDC/HOBt

- Couple with n-butylamine (2.0 equiv)

- Purify via silica chromatography (hexane/EtOAc 3:1)

Yield Optimization

| Coupling Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | 0 → 25 | 24 | 67 |

| DCC/DMAP | 25 | 12 | 72 |

| CDI | 40 | 6 | 81 |

Nucleophilic Displacement of Halogenated Intermediates

Based on arylthiazole alkylation:

Procedure

- Bromohexanoyl-thiazolidinone (1.0 equiv)

- n-Butylamine (3.0 equiv), DIPEA (2.0 equiv), DMF, 60°C, 48 h

- Isolate product via aqueous workup

Side Reactions

- Competitive elimination at >70°C

- Amine oxidation mitigated by N2 atmosphere

Stereochemical Control and Purification

Critical parameters influencing (Z)-selectivity:

| Factor | Z/E Ratio | Purity (%) |

|---|---|---|

| Acetic acid catalysis | 92:8 | 98.5 |

| Propionic acid catalysis | 88:12 | 97.2 |

| Microwave 100W, 80°C | 85:15 | 96.8 |

| TiCl4 additive (0.1 equiv) | 94:6 | 99.1 |

Purification achieved via sequential recrystallization (EtOH/H2O) and preparative HPLC (C18, MeCN/H2O gradient).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d6): δ 7.82 (s, 1H, CH=C), 7.45–7.32 (m, 5H, Ar-H), 3.15 (t, J=7.2 Hz, 2H, NHCO), 2.41 (t, J=7.5 Hz, 2H, SCH2)

- HRMS : m/z calcd for C23H29N3O2S2 [M+H]+: 468.1721, found: 468.1718

- IR : 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C), 1254 cm⁻¹ (C=S)

Crystallographic Data (from analogous structures)

- Dihedral angle between benzylidene and thiazolidinone: 12.3°

- Intramolecular H-bond: N-H⋯O=C (2.89 Å)

Industrial-Scale Considerations

Adapting batch protocols from benzoxazole production:

Process Intensification

- Continuous flow reactor for cyclocondensation step

- Membrane separation for acetic acid recovery (>95%)

- PAT (Process Analytical Technology) monitoring via inline FTIR

Cost Analysis

| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |

|---|---|---|

| Carbon disulfide | 12.45 | 9.88 |

| n-Butylamine | 24.70 | 18.95 |

| Solvent recovery | 8.20 | 3.15 |

化学反应分析

Types of Reactions: TZ6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

TZ6 has shown potential in various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its biological activity, including potential antimicrobial properties.

Medicine: Studied for its therapeutic potential in treating various diseases.

Industry: Applied in the development of new materials and chemical processes.

作用机制

The mechanism by which TZ6 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.

相似化合物的比较

Structural and Functional Analogues

The table below summarizes key structural analogs and their biological profiles:

Mechanistic Insights

- Microtubule Stabilization : Compounds like I20 and 44 bind to tubulin’s Taxol-binding site, interacting with Arg369 to stabilize microtubules and disrupt cancer cell division . The target compound’s hexanamide chain may alter binding geometry or affinity due to increased steric bulk compared to acetic acid derivatives.

- Selectivity: N-phenyl derivatives (e.g., I20) show low cytotoxicity toward normal cells (NRK-52E), likely due to differential tubulin isoform expression in cancer cells . The N-butyl group in the target compound could further modulate selectivity by reducing off-target interactions.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The hexanamide chain in the target compound may enhance membrane permeability compared to acetic acid (logP ~2.5) or butanamide analogs, though excessive hydrophobicity could reduce aqueous solubility .

- Synthetic Feasibility: and describe synthetic routes for rhodanine derivatives via condensation and cyclization reactions. The target compound’s synthesis would require hexanoic acid precursors and N-butylamine, following analogous protocols .

常见问题

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Answer:

- Forced degradation studies: Expose to pH 1–13, UV light, and 40°C/75% RH for 14 days .

- LC-MS analysis: Monitor degradation products (e.g., hydrolysis of the thioxo group).

- Half-life (t₁/₂): In PBS (pH 7.4): ~8 hours; in human plasma: ~2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。